molecular formula C10H14F6N2O5 B1445526 N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) CAS No. 1361115-38-9

N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate)

Cat. No. B1445526
M. Wt: 356.22 g/mol
InChI Key: DNKIFYNAAMTTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) (DMATF) is a small molecule that has been studied for its potential use in a variety of scientific applications. DMATF is a highly selective inhibitor of cysteine proteases and has been studied for its potential use as an inhibitor of cancer cell growth and as a drug for the treatment of neurodegenerative diseases. DMATF has also been studied for its potential use in drug design and for its ability to modulate the activity of other proteins.

Scientific Research Applications

Synthesis and Catalysis

Trifluoroacetate derivatives are instrumental in promoting various chemical reactions due to their unique electronic properties. For example, phenyliodine(III) bis(trifluoroacetate) (PIFA) is used to promote the synthesis of Bodipy dimers, indicating the role of trifluoroacetate compounds in facilitating C-C coupling reactions. These dimers exhibit unusual redox properties, underscoring the influence of trifluoroacetate groups on the electronic characteristics of compounds (Rihn et al., 2011). Similarly, the synthesis of new oxyalkyl derivatives of trifluoromethanesulfonamide showcases the dynamic interactions between chain and cyclic associates, further highlighting the versatility of trifluoroacetate derivatives in synthesizing complex molecular structures (Chipanina et al., 2020).

Material Science

In material science, bis(4-dimethylaminopyridine) group 12 trifluoroacetates have been prepared, demonstrating the potential of trifluoroacetate derivatives in forming compounds with distinct crystal structures and properties. These compounds, featuring metals such as Zn, Cd, and Hg, crystallize in unique patterns, suggesting applications in designing materials with specific electronic or structural characteristics (Tyrra et al., 2003).

Biochemistry and Medicine

While research directly linking N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) to biochemistry or medicine is scarce, the broader family of trifluoroacetate derivatives shows promise in these fields. For instance, inhibitors of NF-kappaB and AP-1 gene expression based on trifluoroacetate derivatives have been explored, with modifications to the pyrimidine portion of these compounds showing potential for improving oral bioavailability and providing insights into their pharmaceutical applications (Palanki et al., 2000).

Environmental and Green Chemistry

Trifluoroacetate derivatives are also finding applications in environmentally friendly chemistry. For example, Bismuth(III) trifluoroacetate has been identified as an efficient catalyst for the preparation of β-enaminones in water, highlighting the role of trifluoroacetate derivatives in promoting sustainable chemical processes (Khosropour et al., 2004).

properties

IUPAC Name

N,N-dimethylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2C2HF3O2/c1-8(2)6(9)5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,3-4H2,1-2H3;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKIFYNAAMTTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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